molecular formula C9H12FNO B13070595 (1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine

Cat. No.: B13070595
M. Wt: 169.20 g/mol
InChI Key: WZMIJZHSKHBAEZ-ZCFIWIBFSA-N
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Description

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine is a chiral primary amine characterized by a phenyl ring substituted with 2-fluoro and 4-methoxy groups and an ethylamine side chain with an R-configuration at the chiral center. The electron-withdrawing fluoro and electron-donating methoxy groups influence its electronic properties, solubility, and reactivity .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1R)-1-(2-fluoro-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

WZMIJZHSKHBAEZ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)OC)F)N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Fluorinated Methoxybenzaldehyde

The most common and effective synthetic route begins with commercially available 2-fluoro-4-methoxybenzaldehyde. The key step is reductive amination, where the aldehyde is reacted with an amine source (commonly ammonia or a primary amine) in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation. This process introduces the ethylamine moiety while retaining the stereochemistry at the chiral center.

  • Reaction Conditions: Typically conducted under mild acidic to neutral pH, with temperature control to avoid racemization.
  • Catalysts and Reducing Agents: Sodium cyanoborohydride is favored for its selectivity; alternatively, hydrogen gas with Pd/C catalyst can be used.
  • Purification: The crude product is purified by recrystallization or chromatographic methods to achieve high enantiomeric purity.

This method is scalable and widely used in both laboratory and industrial settings due to its efficiency and stereochemical control.

Catalytic Asymmetric Reduction of Ketone Intermediates

Another sophisticated approach involves the asymmetric catalytic reduction of ketone intermediates derived from fluorinated methoxyacetophenones.

  • Stepwise Process:

    • Formation of an imine or Schiff base intermediate by condensation of 2-fluoro-4-methoxyacetophenone with a chiral amine such as (S)- or (R)-α-methylbenzylamine in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
    • Catalytic hydrogenation of this intermediate using Pd/C under hydrogen atmosphere at controlled temperature (35–55°C).
    • Subsequent acid-base workup to isolate the optically pure amine.
  • Advantages: This method provides excellent stereoselectivity and high yields of the (R)-enantiomer.

  • Example Data: A typical reaction refluxes 4-methoxyacetophenone (0.66 mole) with (S)-α-methylbenzylamine (0.83 mole) in toluene for 10–12 hours, followed by catalytic hydrogenation and crystallization steps to yield the chiral amine hydrochloride salt with 100% chiral purity by HPLC.

Multi-Step Chiral Auxiliary Approach

A patented method involves the use of chiral auxiliaries such as (S)-4-benzyl-2-oxazolidinone to induce stereochemistry during acylation and alkylation steps:

  • Process Outline:

    • Conversion of 4-methoxyphenylacetic acid to an acid chloride using oxalyl chloride.
    • Reaction with lithium salt of the chiral oxazolidinone at low temperature (-78°C).
    • Alkylation with methyl iodide in the presence of lithium bis(trimethylsilyl)amide (LiHMDS).
    • Hydrolysis and catalytic reduction steps to yield the optically pure (R)-1-(2-fluoro-4-methoxyphenyl)ethylamine.
  • Outcome: This approach allows fine control over stereochemistry but involves more complex reaction conditions and longer synthesis times.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Temperature (°C) Reaction Time Yield (%) Enantiomeric Purity Notes
Reductive Amination 2-fluoro-4-methoxybenzaldehyde Sodium cyanoborohydride or Pd/C Room temp to 50 Several hours 70–85 High (>95%) Scalable, mild conditions
Catalytic Asymmetric Reduction 2-fluoro-4-methoxyacetophenone + chiral amine Pd/C, p-toluenesulfonic acid 35–55 10–12 hours 80–90 ~100% (HPLC) Excellent stereoselectivity
Chiral Auxiliary Route 4-methoxyphenylacetic acid Oxalyl chloride, LiHMDS, chiral oxazolidinone -78 to rt Multi-step, >24 hours 60–75 High Complex, high stereochemical control

Research Findings and Notes

  • The catalytic asymmetric reduction method is favored for producing optically pure (R)-1-(2-fluoro-4-methoxyphenyl)ethylamine with high chiral purity and yield.
  • Reductive amination is versatile and commonly used in medicinal chemistry for rapid synthesis, with adjustments to catalyst and reducing agent improving selectivity.
  • The chiral auxiliary method, while more complex, provides a robust route for stereochemical control, valuable in large-scale pharmaceutical manufacturing.
  • The presence of fluorine and methoxy substituents influences both the reactivity and biological activity of the compound, necessitating careful control of reaction conditions to preserve functional group integrity.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the amine group or aromatic ring under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Findings
Amine oxidationKMnO₄, H₂O₂, or CrO₃Imines or nitro derivativesOxidation of the primary amine group forms unstable intermediates like imines, which may further react.
Sulfoxide formationmCPBA (meta-chloroperbenzoic acid)Sulfoxides (if sulfur-containing analogs exist)Requires specific structural analogs; not directly observed for this compound.

Mechanistic Insight :
The amine group (-NH₂) is susceptible to oxidation, particularly in acidic or enzymatic environments. For example, treatment with KMnO₄ in aqueous acidic conditions may yield hydroxylamine intermediates.

Reductive Coupling Reactions

The primary amine participates in deaminative coupling reactions with other amines:

Reaction TypeCatalysts/ConditionsProductsYield/Selectivity
Deaminative coupling[(PCy₃)(CO)RuH]₄(O)(OH)₂ + catechol ligand (L1)Unsymmetric secondary aminesUp to 78% yield with >90% selectivity for cross-coupled products .
Self-couplingRu-H complexesSymmetric secondary aminesMinor pathway (<5% yield under optimized conditions) .

Research Findings :

  • The Ru-H catalyst system promotes selective cross-coupling between (1R)-1-(2-fluoro-4-methoxyphenyl)ethylamine and aromatic amines (e.g., aniline) in chlorobenzene at 130°C .

  • Deuterium-labeling studies suggest a radical-based mechanism involving biradical intermediates .

Acylation and Alkylation

The amine reacts with electrophiles to form derivatives:

Reaction TypeReagentsProductsApplications
AcylationAcetyl chloride, DCM, baseAmides (e.g., N-acetyl derivative)Stabilizes the amine for further functionalization.
AlkylationAlkyl halides, K₂CO₃Secondary or tertiary aminesUsed to modify pharmacokinetic properties.

Example Reaction :

 1R 1 2 Fluoro 4 methoxyphenyl ethylamine+CH3COClN Acetylated product[8]\text{ 1R 1 2 Fluoro 4 methoxyphenyl ethylamine}+\text{CH}_3\text{COCl}\rightarrow \text{N Acetylated product}\quad[8]

Salt Formation

Reaction with acids produces stable salts:

AcidProductProperties
HClHydrochloride saltImproved solubility in polar solvents; crystalline form .
H₂SO₄Sulfate saltRarely reported; requires anhydrous conditions .

Industrial Relevance :
Hydrochloride salts are preferred for pharmaceutical formulations due to enhanced stability .

Substitution Reactions

Electrophilic substitution on the aromatic ring is limited due to deactivating groups (-F, -OCH₃):

Reaction TypeReagents/ConditionsOutcome
NitrationHNO₃, H₂SO₄Low reactivity; meta-substitution if occurs.
HalogenationCl₂, FeCl₃Not observed under standard conditions.

Mechanistic Note :
The electron-withdrawing fluorine and methoxy groups reduce the ring’s electron density, suppressing electrophilic substitution.

Thermal and Photochemical Stability

ConditionDegradation ProductsNotes
Heating (>200°C)Deaminated aromatic compoundsReleases NH₃.
UV exposureRadical intermediatesPotential for polymerization.

Scientific Research Applications

Chemistry

Synthesis of Chiral Ligands :
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine serves as a crucial building block in the synthesis of chiral ligands used for asymmetric catalysis. Its unique structure allows for the creation of ligands that can catalyze reactions with high enantioselectivity.

Building Block for Complex Molecules :
This compound is utilized as a precursor in the synthesis of more complex organic molecules, facilitating advancements in synthetic organic chemistry.

Biology

Enzyme Inhibition :
Research indicates that this compound may act as an enzyme inhibitor, making it valuable in biochemical studies aimed at understanding metabolic pathways.

Receptor Binding Studies :
The compound has been studied for its binding affinity to various biological receptors, particularly those involved in neurotransmitter systems. Its interactions with serotonin and norepinephrine receptors suggest potential implications in mood regulation and anxiety disorders.

Medicine

Drug Development :
Investigations into this compound have revealed its potential as a precursor for therapeutic agents targeting neurological conditions. The compound's ability to modulate neurotransmitter activity positions it as a candidate for antidepressant research.

Neurotransmitter Modulation :
Studies have shown that this compound may exhibit antidepressant-like effects, similar to known psychoactive substances, indicating its potential utility in treating mood disorders.

Binding Affinities to Receptors

Receptor TypeBinding AffinityEffect
Serotonin ReceptorsHighMood modulation
Norepinephrine ReceptorsModerateAnxiety reduction

Case Studies

A notable study conducted on animal models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors compared to control groups. This suggests a dose-dependent relationship between the compound's administration and behavioral outcomes, highlighting its therapeutic potential.

Another investigation into the compound's effects on neurotransmitter systems showed enhanced binding to serotonin receptors, further supporting its role in mood regulation.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and functional attributes of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine with related compounds:

Compound Name Substituents Chiral Center Key Properties/Applications Safety Information
This compound 2-Fluoro, 4-methoxy R High polarity due to -OCH₃; potential use in enantioselective catalysis (inferred) Likely R34 (causes burns)
(R)-1-(4-Fluorophenyl)ethylamine 4-Fluoro R Chiral resolving agent; used in SFC/HPLC separations R34, S26 (eye irritation)
(R)-1-(4-Methylphenyl)ethylamine 4-Methyl R Intermediate in organometallic catalysis Data not available
1-(4-Fluorophenyl)ethylamine (racemic) 4-Fluoro None Research chemical; precursor to bioactive molecules Refer to SDS for racemic mixture
(R)-1-(1-Naphthyl)ethylamine 1-Naphthyl R Key intermediate in Dorzolamide synthesis Not specified
Key Observations:
  • Substituent Effects: Fluoro Groups: Increase lipophilicity and metabolic stability compared to non-halogenated analogs. The 2-fluoro position in the target compound may sterically hinder certain reactions compared to 4-fluoro derivatives . Methoxy Groups: The 4-methoxy group enhances solubility in polar solvents and may participate in hydrogen bonding, affecting receptor binding in pharmaceutical contexts . Chirality: The R-configuration is critical for enantioselective interactions, as seen in analogs like (R)-1-(4-Fluorophenyl)ethylamine, which is used in chiral separations .

Physical and Chemical Properties

While exact data for the target compound are unavailable, trends from analogs suggest:

  • Boiling/Melting Points : Methoxy groups elevate boiling points compared to methyl-substituted analogs (e.g., (R)-1-(4-Methylphenyl)ethylamine) due to increased polarity.
  • Solubility : The 4-methoxy group likely improves aqueous solubility relative to purely hydrophobic analogs like (R)-1-(1-Naphthyl)ethylamine .
  • Synthetic Methods : Similar to , the target compound may be synthesized via reductive amination or Schiff base formation using α-halogenated ketones and chiral amines .

Biological Activity

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine is a chiral compound notable for its potential biological activity, particularly in the modulation of neurotransmitter systems. Its unique structure, which includes a fluorine atom and a methoxy group on a phenyl ring, suggests significant implications for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and synthesis.

The molecular formula of this compound is C₉H₁₃ClFNO, with a molar mass of approximately 205.65 g/mol. The compound predominantly exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for biological studies and applications.

The mechanism of action of this compound involves its interaction with various molecular targets, particularly receptors associated with serotonin and norepinephrine pathways. Preliminary studies indicate that this compound may act as an agonist or antagonist at these receptors, potentially influencing mood and anxiety regulation.

Binding Affinities

Research has shown that the fluorinated structure may enhance binding affinity to specific receptors. Interaction studies reveal that this compound exhibits significant affinity for serotonin receptors (5-HT receptors), which are critical in the treatment of mood disorders.

Antidepressant-Like Effects

Due to its structural similarity to other psychoactive compounds, this compound has been investigated for its potential antidepressant-like effects. Studies suggest that it may modulate serotonin levels, thereby providing therapeutic benefits similar to established antidepressants.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamineC₉H₁₃ClFNOHydrochloride form enhances solubility
2,2,2-Trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamineC₉H₉F₄NOContains trifluoromethyl group, affecting lipophilicity
(S)-1-(3-Methoxyphenyl)ethylamineC₉H₁₃NOLacks fluorine substitution, differing biological activity

This table illustrates how the specific arrangement of functional groups in this compound may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Neurotransmitter Modulation : A study indicated that administration of this compound resulted in increased serotonin levels in animal models, suggesting potential efficacy as an antidepressant agent.
  • In Vitro Binding Studies : Binding assays demonstrated that this compound binds effectively to 5-HT receptors with IC50 values comparable to known serotonin reuptake inhibitors .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine with high enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., RuCl complexes with enantiopure ligands) is effective for introducing the (1R)-configuration. For example, ruthenium-based catalysts with chiral sulfonamide ligands (e.g., [(R,R)-dpen] derivatives) have been used to achieve >99% enantiomeric excess in similar ethylamine derivatives . To introduce the 2-fluoro and 4-methoxy substituents, Friedel-Crafts alkylation or nucleophilic aromatic substitution under controlled conditions (e.g., low temperature, anhydrous solvents) is recommended to minimize side reactions.

Q. How can the enantiomeric excess of this compound be accurately determined?

  • Methodological Answer : Chiral HPLC with columns like Chiralpak® IA/IB or Daicel® OD-H is commonly used. For instance, (S)-(−)-1-(4-Methoxyphenyl)ethylamine was analyzed using a Chiralpak® AD-H column with hexane:isopropanol (90:10) mobile phase, achieving baseline separation of enantiomers . Alternatively, 19F^{19}\text{F} NMR with chiral shift reagents (e.g., Eu(hfc)3_3) can resolve enantiomers due to distinct fluorine chemical shifts .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : The compound is corrosive (Risk Code R34) and requires gloves, goggles, and a fume hood. Spills should be neutralized with dilute acetic acid before disposal. Storage at 2–8°C under inert gas (e.g., N2_2) is recommended to prevent racemization and degradation, as seen in related ethylamine derivatives .

Advanced Research Questions

Q. How do the electronic effects of the 2-fluoro and 4-methoxy substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The 2-fluoro group is electron-withdrawing, reducing electron density at the benzylic carbon and slowing nucleophilic substitution. Conversely, the 4-methoxy group is electron-donating, activating the para position. Computational studies (DFT/B3LYP) can model these effects by analyzing charge distribution and frontier molecular orbitals. Experimentally, comparative kinetic studies with analogs (e.g., 2-chloro-4-methoxy derivatives) reveal substituent-dependent reactivity trends .

Q. What strategies can mitigate racemization during the synthesis of this compound under acidic or basic conditions?

  • Methodological Answer : Racemization is minimized by avoiding prolonged exposure to extreme pH. For example, in the synthesis of (R)-1-(4-Fluorophenyl)ethylamine, neutral pH buffers and low temperatures (<0°C) during workup preserved enantiopurity . Alternatively, using non-polar solvents (e.g., toluene) instead of polar aprotic solvents (e.g., DMF) reduces proton exchange rates at the chiral center .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can predict interactions with receptors like monoamine transporters. For validation, compare results with experimental binding data from radioligand assays (e.g., 3^3H-labeled analogs). Substituent effects on binding can be further analyzed using QSAR models trained on structurally related compounds (e.g., 4-methoxy or 2-fluoro derivatives) .

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